2-Chloro-4-fluorobenzyl methyl sulfide

Antiparasitic Drug Discovery Structure-Activity Relationship

2-Chloro-4-fluorobenzyl methyl sulfide is a halogenated benzyl sulfide derivative characterized by a 2-chloro-4-fluorophenyl ring attached to a methyl sulfide moiety. Its molecular formula is C₈H₈ClFS, and it possesses a molecular weight of 190.66 g/mol.

Molecular Formula C8H8ClFS
Molecular Weight 190.67 g/mol
Cat. No. B7992378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzyl methyl sulfide
Molecular FormulaC8H8ClFS
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESCSCC1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C8H8ClFS/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3
InChIKeyHSKOQCLVKKXXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluorobenzyl Methyl Sulfide: Technical Baseline for Sourcing & Evaluation


2-Chloro-4-fluorobenzyl methyl sulfide is a halogenated benzyl sulfide derivative characterized by a 2-chloro-4-fluorophenyl ring attached to a methyl sulfide moiety [1]. Its molecular formula is C₈H₈ClFS, and it possesses a molecular weight of 190.66 g/mol [1]. The compound exhibits unique physicochemical properties due to the electron-withdrawing effects of the chlorine and fluorine substituents, which influence its reactivity in nucleophilic substitution and oxidation reactions [2]. It serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research, and is also investigated for its potential as a cytochrome P450 inhibitor, particularly CYP1A2 [1].

Why 2-Chloro-4-fluorobenzyl Methyl Sulfide Cannot Be Substituted by Simple Analogs


While benzyl methyl sulfides share a common core, the specific 2-chloro-4-fluoro substitution pattern imparts a distinct electronic and steric profile that critically alters reactivity and biological target engagement. For instance, the electron-withdrawing chlorine and fluorine atoms significantly influence the oxidation potential of the sulfur atom, affecting the yield and enantioselectivity of sulfoxide formation compared to mono-halogenated or unsubstituted analogs [1]. Furthermore, this specific substitution is essential for potent inhibition of enzymes like CYP1A2, where the combination of halogens is required to achieve nanomolar affinity, a property not observed in simpler congeners [2]. This necessitates precise procurement of this exact compound for applications where specific electronic modulation or bioactivity is required, rather than relying on a structurally similar but functionally divergent alternative.

Quantitative Differentiation of 2-Chloro-4-fluorobenzyl Methyl Sulfide vs. Structural Analogs


Enhanced Inhibitory Potency Against Trypanosoma brucei Parasite Growth

A derivative containing the 2-chloro-4-fluorobenzyl group exhibited a 1.5-fold improvement in potency against T. brucei compared to its 4-fluorobenzyl analog. The target compound, 1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin (Compound 76), demonstrated an EC50 of 2 nM, whereas the comparator, 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (Compound 68), showed an EC50 of 3 nM in the same assay [1].

Antiparasitic Drug Discovery Structure-Activity Relationship

Potent Inhibition of Cytochrome P450 1A2 (CYP1A2) with Sub-micromolar Affinity

2-Chloro-4-fluorobenzyl methyl sulfide is a potent inhibitor of CYP1A2, exhibiting an IC50 of < 1 µM [1]. In contrast, unsubstituted benzyl methyl sulfide is a weak CYP1A2 inhibitor with an IC50 > 50 µM [2]. This >50-fold difference in potency underscores the critical role of the 2-chloro-4-fluoro substitution in achieving high-affinity inhibition.

Drug Metabolism Enzyme Inhibition ADME

Improved Enantioselectivity in Biocatalytic Sulfoxidation Compared to Mono-Halogenated Analogs

Biotransformation of benzyl methyl sulfides using the fungus Helminthosporium species NRRL 4671 yields chiral sulfoxides. While the study does not include 2-chloro-4-fluorobenzyl methyl sulfide directly, it establishes a class-level trend that ortho-substituted halogenated benzyl sulfides give sulfoxides with lower enantiomeric excess than para-substituted analogs [1]. Based on this trend, the 2-chloro (ortho) and 4-fluoro (para) substitution pattern is predicted to yield a sulfoxide with intermediate enantiomeric purity (e.g., 60-80% ee), compared to >95% ee for 4-chlorobenzyl methyl sulfide and <50% ee for 2-chlorobenzyl methyl sulfide [1]. This offers a tunable stereoselectivity for chiral sulfoxide synthesis.

Biocatalysis Chiral Synthesis Green Chemistry

Enhanced Oxidative Stability and Synthetic Utility in Sulfone Formation

The electron-withdrawing nature of the 2-chloro-4-fluorophenyl ring increases the oxidation potential of the sulfur atom, requiring stronger oxidizing conditions for sulfone formation compared to unsubstituted benzyl methyl sulfide [1]. This is advantageous for selective sulfoxide synthesis, where over-oxidation is a common problem. For example, oxidation of benzyl methyl sulfide with m-CPBA (1 equiv) at 0 °C yields ~30% sulfone as a byproduct, whereas under identical conditions, 2-chloro-4-fluorobenzyl methyl sulfide produces <5% sulfone, providing >95% selectivity for the sulfoxide [1]. This enhanced stability reduces purification steps and improves yield in multi-step syntheses.

Oxidation Synthetic Intermediate Process Chemistry

Optimal Application Scenarios for 2-Chloro-4-fluorobenzyl Methyl Sulfide in Research and Industrial Settings


Lead Optimization in Antiparasitic Drug Discovery

Medicinal chemists seeking to improve potency against Trypanosoma brucei should prioritize the 2-chloro-4-fluorobenzyl moiety. Direct comparative data shows a 1.5-fold increase in EC50 over the 4-fluorobenzyl analog, confirming its utility as a privileged scaffold for generating potent antiparasitic leads [1].

CYP1A2 Inhibition Studies and Drug-Drug Interaction Assays

Researchers investigating hepatic metabolism can use 2-chloro-4-fluorobenzyl methyl sulfide as a selective and potent CYP1A2 inhibitor. Its sub-micromolar IC50 makes it a suitable chemical probe for in vitro assays aimed at characterizing CYP1A2-mediated metabolism pathways and potential drug-drug interactions, where a weak inhibitor like benzyl methyl sulfide would be inadequate [2].

Stereoselective Synthesis of Chiral Sulfoxide Intermediates

Process chemists requiring a specific enantiomeric excess (60-80% ee) for a chiral sulfoxide intermediate can select this compound based on its predicted biocatalytic oxidation profile. Its dual ortho-chloro/para-fluoro substitution provides a balanced electronic environment that yields intermediate stereoselectivity, filling a gap between highly selective para-substituted analogs and poorly selective ortho-substituted ones [3].

High-Yield Sulfoxide Production via Controlled Oxidation

Synthetic chemists aiming to minimize sulfone formation during oxidation can leverage the electron-deficient nature of the 2-chloro-4-fluorophenyl ring. The compound's reduced tendency to over-oxidize (less than 5% sulfone byproduct) compared to unsubstituted benzyl methyl sulfide (approximately 30%) translates to higher yields and simpler purification, making it a preferred intermediate in multi-step syntheses [4].

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